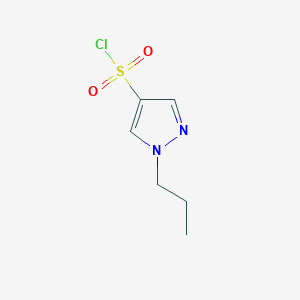

1-propyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1006348-63-5

Cat. No.: VC2086103

Molecular Formula: C6H9ClN2O2S

Molecular Weight: 208.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006348-63-5 |

|---|---|

| Molecular Formula | C6H9ClN2O2S |

| Molecular Weight | 208.67 g/mol |

| IUPAC Name | 1-propylpyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H9ClN2O2S/c1-2-3-9-5-6(4-8-9)12(7,10)11/h4-5H,2-3H2,1H3 |

| Standard InChI Key | JHAMFGLLNGMTHE-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C=N1)S(=O)(=O)Cl |

| Canonical SMILES | CCCN1C=C(C=N1)S(=O)(=O)Cl |

Introduction

Chemical Identity and Properties

1-propyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic aromatic compound belonging to the pyrazole family. It features a sulfonyl chloride functional group at the 4-position of the pyrazole ring and a propyl group at the nitrogen in position 1. This structural arrangement provides it with unique reactivity patterns that make it valuable in organic synthesis .

Structural Characteristics

The compound's structure consists of a pyrazole ring, which is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The propyl group (C3H7-) is attached to one of the nitrogen atoms (N1 position), while the sulfonyl chloride group (-SO2Cl) is attached at the C4 position of the pyrazole ring .

This arrangement creates a molecule with distinct reactivity centers, particularly at the sulfonyl chloride group, which is highly reactive toward nucleophiles. The electronic properties of the pyrazole ring also influence the reactivity pattern of the compound, making it useful for selective chemical transformations.

Applications in Chemical Research and Development

1-propyl-1H-pyrazole-4-sulfonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of compounds with potential pharmaceutical applications.

Pharmaceutical Intermediates

The primary application of this compound is in the synthesis of pyrazole-4-sulfonamide derivatives, which have demonstrated significant biological activities, including:

-

Antiproliferative activity against various cancer cell lines

-

Enzyme inhibition properties

-

Potential applications in treating inflammatory conditions

-

Utility in developing novel therapeutic agents

The sulfonyl chloride group readily reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This reactivity pattern allows for the creation of diverse chemical libraries for drug discovery programs.

Structure-Activity Relationship Studies

Researchers often employ 1-propyl-1H-pyrazole-4-sulfonyl chloride in structure-activity relationship (SAR) studies to investigate how structural modifications affect biological activity. The propyl group provides a specific hydrophobic interaction profile, while the sulfonyl chloride serves as a reactive handle for introducing various functional groups to optimize binding to biological targets.

Related Compounds and Structural Analogs

Several structural analogs of 1-propyl-1H-pyrazole-4-sulfonyl chloride exist, each with distinct properties and applications. Comparing these related compounds provides insight into how subtle structural changes affect chemical behavior and potential applications.

Structural Variations and Their Significance

The search results revealed several related compounds with variations in substitution patterns:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| 1-propyl-1H-pyrazole-4-sulfonyl chloride | 1006348-63-5 | C6H9ClN2O2S | 208.67 | Reference compound |

| 5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | 1006495-95-9 | C7H11ClN2O2S | 222.69 | Methyl group at C5 position |

| 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | 1006496-23-6 | C9H13ClN2O2S | 248.73 | Cyclopropyl group at C3 position |

| 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride | 1245823-83-9 | C6H8Cl2N2O2S | 243.11 | Chloro at C4, sulfonyl chloride at C5 |

These structural variations significantly impact the compounds' reactivity, stability, and potential applications in chemical synthesis and drug development. The addition of substituents like methyl or cyclopropyl groups alters the electronic properties and steric environment of the molecules, potentially leading to different biological activities when incorporated into drug candidates .

Comparative Reactivity

The reactivity of these compounds varies based on their substitution patterns:

-

The unsubstituted 1-propyl-1H-pyrazole-4-sulfonyl chloride offers a relatively straightforward reactivity profile centered on the sulfonyl chloride group.

-

The addition of a methyl group at the C5 position in 5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride may influence the electronic properties of the pyrazole ring, potentially affecting the reactivity of the sulfonyl chloride group.

-

The presence of a cyclopropyl group at the C3 position in 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride introduces additional steric considerations that can impact reaction kinetics and selectivity .

-

The regioisomeric arrangement in 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride, with a chloro substituent at C4 and the sulfonyl chloride at C5, creates a distinct electronic environment that may favor different reaction pathways .

Current Research Applications and Future Perspectives

Research involving 1-propyl-1H-pyrazole-4-sulfonyl chloride continues to evolve, with particular focus on its utility in medicinal chemistry and pharmaceutical development.

Current Research Trends

Current applications focus primarily on using this compound as a synthetic intermediate for creating:

-

Novel enzyme inhibitors, particularly for enzymes implicated in disease processes

-

Compounds with antiproliferative activity that may have applications in cancer treatment

-

Molecules that interact with specific biological receptors or signaling pathways

-

Sulfonamide derivatives with improved pharmacokinetic properties

The versatility of the sulfonyl chloride group allows for integration of diverse functional groups through relatively straightforward chemistry, making it valuable in creating compound libraries for high-throughput screening in drug discovery programs.

Future Research Directions

Potential future directions for research involving 1-propyl-1H-pyrazole-4-sulfonyl chloride include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel catalytic methods for selective functionalization

-

Application in bioorthogonal chemistry for protein labeling or modification

-

Integration into complex molecular scaffolds for targeted drug delivery systems

-

Investigation of its utility in creating materials with specific properties, such as sensors or functional polymers

These potential applications highlight the continuing importance of this compound and its derivatives in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume